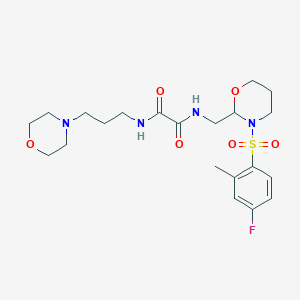
Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are the nitrogen analogue of carbonates and esters, respectively. They are also structurally similar to carboxamides .
Molecular Structure Analysis
The compound contains a benzyl group, a carbamate group, and a pyrrolidinyl group with a 3-chloropyridin-4-yl group attached to it. The presence of these groups could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could make the compound polar, influencing its solubility in different solvents .科学的研究の応用
Catalysis and Chemical Synthesis
One area of application involves catalysis and chemical synthesis, focusing on C–H bond activation and the development of novel synthesis pathways. For example, a study presented a one-pot synthesis method for ortho-arylated compounds via C–H bond activation, highlighting the role of silver nitrate and tert-butyl alcohol in the process. The research underlined the importance of p-benzoquinone in the catalytic cycle, demonstrating the method's efficiency and functional group tolerance. This process is relevant for the synthesis of complex organic compounds, including those related to Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate (Jean‐Ho Chu et al., 2013).
Inhibition of Enzymatic Activities
Another significant application pertains to the inhibition of enzymatic activities, specifically cholinesterases. A study involving proline-based carbamates, closely related to the chemical structure , investigated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research is crucial for understanding how such compounds can modulate enzymatic activities, potentially leading to therapeutic applications for diseases characterized by cholinesterase dysfunction (Hana Pizova et al., 2017).
Material Science and Conducting Polymers
Research applications extend into material science, particularly in the development of conducting polymers. A study on derivatized bis(pyrrol-2-yl) arylenes, which share structural features with Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate, explored their electropolymerization to produce polymers with low oxidation potentials. These materials are noteworthy for their stability in the conducting form, indicating potential uses in electronic and optoelectronic devices (G. Sotzing et al., 1996).
Antimicrobial Studies
Moreover, the compound's framework has been explored in antimicrobial studies, where derivatives have shown promising activity against bacterial and fungal species. This area of research is particularly relevant in the quest for new antibiotics and antifungal agents, given the rising concern over antibiotic resistance. Synthesis and biological evaluation studies have aimed to understand the structure-activity relationship, contributing to the development of new therapeutic agents (Jagvir Singh & P. Singh, 2012).
作用機序
将来の方向性
特性
IUPAC Name |
benzyl N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-16-10-21-8-6-17(16)27-15-7-9-23(12-15)18(24)11-22-19(25)26-13-14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPINMBBHQCJDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


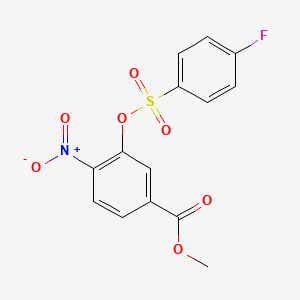
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)
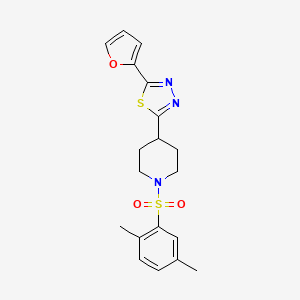
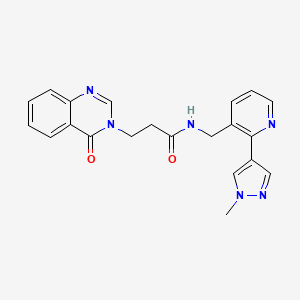
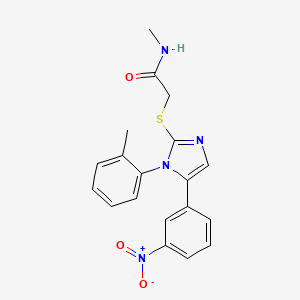
![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)
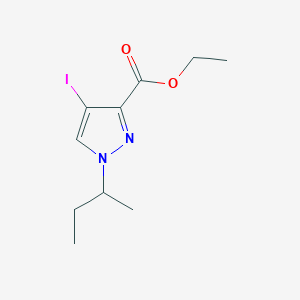
![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)
